molecular formula C11H23NO3 B028197 tert-Butyl N-(6-hydroxyhexyl)carbamate CAS No. 75937-12-1

tert-Butyl N-(6-hydroxyhexyl)carbamate

Cat. No. B028197
CAS RN: 75937-12-1
M. Wt: 217.31 g/mol
InChI Key: BDLPJHZUTLGFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate involves sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The structure of tert-butyl N-(6-hydroxyhexyl)carbamate and related compounds has been characterized using techniques like X-ray crystallography. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate has been studied, showing strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure, which provides insights into the molecular packing and stability of such compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Chemical Reactions and Properties

Tert-butyl N-(6-hydroxyhexyl)carbamate undergoes various chemical reactions, including carbonyl reductase-catalyzed transformations. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction showcases the compound's reactivity and potential for producing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Physical Properties Analysis

The physical properties of tert-butyl N-(6-hydroxyhexyl)carbamate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis. These properties are often determined through experimental analysis and contribute to the compound's utility in chemical synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and compatibility with various synthesis pathways, are key aspects of tert-butyl N-(6-hydroxyhexyl)carbamate research. Studies on carbamide derivatives of 2,6-di-tert-butylphenol, for example, provide insights into the antioxidizing action of such compounds, indicating their potential as stabilizers in chemical formulations (Glebova, Vishnyakova, Lebedev, & Ragulin, 1982).

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Carbocyclic Analogues : The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the synthesis of nucleotide analogues with potential applications in drug development (Ober et al., 2004).

Synthetic Methodologies

  • Diels-Alder Reaction : tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, has been used in synthetic methodologies including the Diels-Alder reaction, indicating the versatility of tert-butyl carbamate derivatives in complex organic syntheses (Padwa et al., 2003).

Intermediate for Natural Product Synthesis

  • Synthesis of Jaspine B Intermediate : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate for the natural product jaspine B, highlights the role of tert-butyl carbamate derivatives in the synthesis of compounds with cytotoxic activity against carcinoma cell lines (Tang et al., 2014).

Protective Group Chemistry

  • Protection and Deprotection Strategies : The study on the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine using tert-butyl-(2-(2-hydroxy) ethyl) carbamate as a protective group demonstrates the importance of tert-butyl carbamate in the protection of amino groups in multistep syntheses (Wu, 2011).

Catalysis and Reaction Mechanisms

  • Photoredox-Catalyzed Cascade Reactions : The photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate showcases the role of tert-butyl carbamate derivatives in facilitating novel cascade pathways for the synthesis of complex organic molecules (Wang et al., 2022).

Structural Studies and Characterization

  • Crystal Structure Analysis : The crystal structures of tert-butyl carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, provide insight into molecular interactions and can inform the design of new compounds with desired properties (Baillargeon et al., 2017).

Safety And Hazards

The safety instructions for handling “tert-Butyl N-(6-hydroxyhexyl)carbamate” include avoiding contact with skin and eyes, and not breathing dust . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 .

properties

IUPAC Name

tert-butyl N-(6-hydroxyhexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h13H,4-9H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLPJHZUTLGFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399904
Record name tert-Butyl N-(6-hydroxyhexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(6-hydroxyhexyl)carbamate

CAS RN

75937-12-1
Record name tert-Butyl N-(6-hydroxyhexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-hydroxyhexyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Four grams of 6-amino-1-hexanol (34.1 mmols) was dissolved in 30 ml of chloroform and ice-cooled. Seven grams of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) dissolved in 20 ml of chloroform was added, and the mixture was ice-cooled and reacted for 16 hours. Chloroform was evaporated, and the residue was separated and purified by silica gel column chromatography to obtain 6.59 g of the captioned compound. Yield: 89 %.
Quantity
34.1 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-(6-hydroxyhexyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-(6-hydroxyhexyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl N-(6-hydroxyhexyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl N-(6-hydroxyhexyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl N-(6-hydroxyhexyl)carbamate
Reactant of Route 6
tert-Butyl N-(6-hydroxyhexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.